molecular formula C3H3N5S B14486517 6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole CAS No. 65934-49-8

6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole

Cat. No.: B14486517
CAS No.: 65934-49-8
M. Wt: 141.16 g/mol
InChI Key: QHXGGPVHQNORRO-UHFFFAOYSA-N
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Description

6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole is a synthetic organic compound with the molecular formula C₃H₃N₅S. It is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is part of the broader class of tetrazoles, which are known for their high nitrogen content and stability.

Preparation Methods

The synthesis of 6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfoxide, while reduction with sodium borohydride may produce a thiol.

Scientific Research Applications

6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of new pharmaceuticals.

    Medicine: Research has shown that derivatives of this compound may have potential therapeutic applications, such as anticancer and antiviral agents.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the case of its potential anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole can be compared with other similar compounds, such as:

    Tetrazoles: These compounds share the tetrazole ring structure but may differ in their substituents. For example, 5-substituted tetrazoles are commonly used in medicinal chemistry as bioisosteres for carboxylic acids.

    Thiadiazoles: These compounds contain a thiadiazole ring and are known for their diverse biological activities. They are used in the development of pharmaceuticals and agrochemicals.

    Thiazoles: Thiazoles are another class of sulfur-containing heterocycles with various applications in chemistry and biology.

The uniqueness of this compound lies in its combined tetrazole and thiadiazole ring systems, which confer distinct chemical and biological properties.

Properties

CAS No.

65934-49-8

Molecular Formula

C3H3N5S

Molecular Weight

141.16 g/mol

IUPAC Name

6-methyl-[1,3,4]thiadiazolo[2,3-e]tetrazole

InChI

InChI=1S/C3H3N5S/c1-2-5-8-3(9-2)4-6-7-8/h1H3

InChI Key

QHXGGPVHQNORRO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=N2)S1

Origin of Product

United States

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